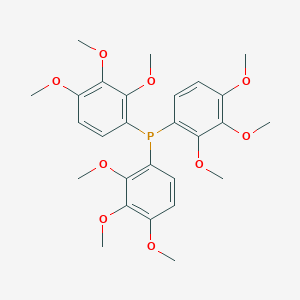

Tris(2,3,4-trimethoxyphenyl)phosphane

Description

The Role of Electron-Rich Phosphine (B1218219) Ligands in Modern Synthesis and Catalysis

Electron-rich phosphine ligands are characterized by the presence of electron-donating groups on the aryl backbone, which increase the electron density on the phosphorus atom. This enhanced electron density makes the phosphine a stronger Lewis base and a more effective ligand for transition metals. chemistryviews.org The increased nucleophilicity of the metal center in such complexes can facilitate key steps in catalytic cycles, such as oxidative addition, and promote reactions that are sluggish or inefficient with less electron-rich ligands. libretexts.org Consequently, these ligands have been instrumental in advancing a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. sigmaaldrich.com

Rationale for Investigating Sterically and Electronically Tuned Triarylphosphanes

The systematic modification of the steric and electronic parameters of triarylphosphanes is a powerful strategy for catalyst design. Steric bulk, often quantified by the ligand cone angle, can influence the coordination number of the metal center and create a specific steric environment that can control selectivity. libretexts.org Electronically, the placement of substituents at the ortho, meta, or para positions of the aryl rings has a profound impact on the ligand's properties. masterorganicchemistry.com Methoxy (B1213986) groups, as electron-donating substituents, are particularly interesting in this regard. Their position on the phenyl ring can influence the electronic properties of the phosphine through a combination of inductive and resonance effects. The investigation of isomers, such as the various tris(trimethoxyphenyl)phosphanes, allows for a deeper understanding of these structure-property relationships and the rational design of ligands for specific catalytic applications.

Historical Context of Tris(trimethoxyphenyl)phosphanes in Organic and Organometallic Chemistry

The study of tris(trimethoxyphenyl)phosphanes has historically been dominated by the highly symmetric and sterically hindered isomer, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP). This compound has been extensively investigated and utilized as a bulky, electron-rich ligand in a variety of catalytic reactions. Its applications range from palladium-catalyzed cross-coupling reactions to its use as an organocatalyst in its own right. The significant body of research on TTMPP provides a valuable benchmark for understanding the potential properties and applications of its less-studied isomers, including the subject of this article, Tris(2,3,4-trimethoxyphenyl)phosphane. While direct research on the 2,3,4-substituted isomer is sparse, its theoretical properties can be inferred from the established principles of electronic and steric effects in triarylphosphanes, offering a compelling case for its future investigation.

While specific experimental data for this compound is not widely available in the current literature, its properties can be predicted based on the known characteristics of related compounds and general chemical principles. The following table provides a comparative overview of the properties of Triphenylphosphine (B44618), the well-studied Tris(2,4,6-trimethoxyphenyl)phosphine, and the predicted properties of this compound.

| Property | Triphenylphosphine | Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | This compound (Predicted) |

| Molar Mass | 262.29 g/mol | 532.52 g/mol | 532.52 g/mol |

| Electron-Donating Ability | Moderate | High | High |

| Steric Bulk (Cone Angle) | 145° | ~185° | Intermediate to high |

| Reactivity in Catalysis | Widely used, baseline reactivity | High reactivity in many cross-coupling reactions | Expected to be a highly active ligand |

| Synthesis | Well-established | Documented synthetic routes | Likely synthesizable via Grignard or organolithium reactions with PCl₃ |

Note: The properties for this compound are predicted based on theoretical considerations and comparisons with known isomers.

The unique substitution pattern of this compound, with methoxy groups at the ortho, meta, and para positions, is expected to confer a distinct combination of steric and electronic properties. The ortho-methoxy groups would contribute significantly to the steric bulk around the phosphorus atom, while all nine methoxy groups would collectively enhance its electron-donating capacity. This combination suggests that this compound could be a highly effective ligand in a range of catalytic transformations, potentially offering unique reactivity or selectivity compared to its more studied isomers. Further experimental investigation is warranted to fully elucidate the properties and catalytic potential of this intriguing molecule.

Structure

3D Structure

Properties

CAS No. |

91121-27-6 |

|---|---|

Molecular Formula |

C27H33O9P |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

tris(2,3,4-trimethoxyphenyl)phosphane |

InChI |

InChI=1S/C27H33O9P/c1-28-16-10-13-19(25(34-7)22(16)31-4)37(20-14-11-17(29-2)23(32-5)26(20)35-8)21-15-12-18(30-3)24(33-6)27(21)36-9/h10-15H,1-9H3 |

InChI Key |

JRIXTOAARDBEIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)P(C2=C(C(=C(C=C2)OC)OC)OC)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tris 2,4,6 Trimethoxyphenyl Phosphane

Established Synthetic Pathways to Tris(2,4,6-trimethoxyphenyl)phosphane

The synthesis of tris(2,4,6-trimethoxyphenyl)phosphane is achieved through strategic approaches that construct the core carbon-phosphorus bonds. The most prevalent methods rely on the reaction of a phosphorus electrophile with a nucleophilic aryl source.

Organometallic Reagent-Based Syntheses

The most common and effective route for the synthesis of tris(2,4,6-trimethoxyphenyl)phosphane involves the use of organometallic reagents. smolecule.com This strategy typically employs the reaction of a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), with a highly reactive aryl nucleophile.

Specifically, an organolithium reagent, 2,4,6-trimethoxyphenyl lithium, is used to form the three C-P bonds. The synthesis involves the following key steps:

Preparation of the Organolithium Reagent : 1-Bromo-2,4,6-trimethoxybenzene is treated with a strong organolithium base, typically n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This results in a lithium-halogen exchange, generating the required 2,4,6-trimethoxyphenyl lithium.

Reaction with Phosphorus Trichloride : The freshly prepared organolithium reagent is then added stoichiometrically (in a 3:1 molar ratio) to a solution of phosphorus trichloride. The nucleophilic carbon of the organolithium reagent displaces the chloride ions on the phosphorus atom.

Workup and Isolation : The reaction is quenched, and the product, tris(2,4,6-trimethoxyphenyl)phosphane, is isolated and purified, often through crystallization.

This method is highly effective due to the strong nucleophilicity of the organolithium species, which readily attacks the electrophilic phosphorus center.

| Reagent 1 | Reagent 2 | Product | Key Feature |

| 2,4,6-trimethoxyphenyl lithium | Phosphorus trichloride (PCl₃) | Tris(2,4,6-trimethoxyphenyl)phosphane | Formation of three C-P bonds |

| 1-Bromo-2,4,6-trimethoxybenzene | n-Butyllithium | 2,4,6-trimethoxyphenyl lithium | Preparation of the key nucleophile |

Synthesis of Phosphane Oxide Derivatives

The phosphorus(III) center in tris(2,4,6-trimethoxyphenyl)phosphane can be readily oxidized to the corresponding phosphorus(V) phosphane oxide, Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) oxide. This transformation is a common derivatization for phosphines.

The synthesis is typically accomplished using standard oxidizing agents. A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (mCPBA). The reaction involves the treatment of the phosphane with mCPBA in a suitable solvent, such as dichloromethane. The oxidation is generally rapid and clean. This method has been successfully applied to structurally similar, sterically hindered triarylphosphines like tris(2,4,6-triisopropylphenyl)phosphine, yielding the corresponding phosphine (B1218219) oxide. researchgate.netelsevierpure.com The existence of Tris(2,4,6-trimethoxyphenyl)phosphine oxide is confirmed by its unique CAS number, 148345-92-0. lookchem.com

| Starting Material | Oxidizing Agent | Product |

| Tris(2,4,6-trimethoxyphenyl)phosphane | meta-Chloroperoxybenzoic acid (mCPBA) | Tris(2,4,6-trimethoxyphenyl)phosphine oxide |

Preparation of Related Phosphonium (B103445) Salts and Charged Species

As a strong nucleophile, tris(2,4,6-trimethoxyphenyl)phosphane can react with various electrophiles to form positively charged phosphonium species.

A standard method for preparing phosphonium salts is the SN2 reaction between the phosphane and an alkyl halide. youtube.comgoogle.com For example, reacting TTMPP with an alkyl halide like methyl iodide or benzyl (B1604629) bromide in a solvent such as toluene (B28343) would yield the corresponding methyltris(2,4,6-trimethoxyphenyl)phosphonium iodide or benzyltris(2,4,6-trimethoxyphenyl)phosphonium bromide, respectively. These reactions are typically clean and high-yielding. youtube.com

Charged phosphonium intermediates are also formed in catalytic cycles. For instance, during the oxa-Michael reaction, TTMPP can engage in a conjugate addition with an electron-deficient alkene like acrylonitrile. This forms a zwitterionic β-phosphonium species, which has been identified by ³¹P NMR spectroscopy. chemrxiv.orgresearchgate.net A stable chloromethyl phosphonium salt of TTMPP has also been reported, exhibiting a characteristic ³¹P NMR shift of 8.5 ppm in DMSO-d₆. chemrxiv.org

| Phosphane | Electrophile | Product Type |

| Tris(2,4,6-trimethoxyphenyl)phosphane | Alkyl Halide (e.g., CH₃I) | Quaternary Phosphonium Salt |

| Tris(2,4,6-trimethoxyphenyl)phosphane | Michael Acceptor (e.g., Acrylonitrile) | Zwitterionic Phosphonium Intermediate |

Methodological Advancements in Stereoselective Phosphane Synthesis

While tris(2,4,6-trimethoxyphenyl)phosphane itself is an achiral molecule, the field of phosphine synthesis has seen significant advancements in creating P-chiral or P-stereogenic phosphines, where the phosphorus atom is a stereocenter. rsc.org These methodologies are crucial for developing ligands for asymmetric catalysis.

Key modern strategies for the stereoselective synthesis of phosphines include:

Phosphine-Borane Chemistry : One of the most impactful advancements involves the use of phosphine-borane adducts. Trivalent phosphines are protected by complexation with borane (B79455) (BH₃), which prevents oxidation and allows for stereocontrolled modifications at the phosphorus center. The borane group can be removed cleanly at the end of the synthesis to yield the free P-chiral phosphine. tcichemicals.comnih.gov

Transition Metal-Catalyzed C–P Coupling : Asymmetric cross-coupling reactions have emerged as a powerful tool. These methods often employ a chiral catalyst (e.g., a palladium complex) to mediate the reaction between a secondary phosphine oxide or a related precursor and an aryl halide. This can proceed via kinetic resolution, where one enantiomer of a racemic phosphine precursor reacts faster than the other, leading to an enantioenriched product. researchgate.netresearchgate.net

Chiral Auxiliary-Based Approaches : This classic strategy involves attaching a chiral auxiliary to the phosphorus atom to direct the stereoselective introduction of substituents. After the desired stereochemistry at the phosphorus center is established, the auxiliary is cleaved. The use of inexpensive auxiliaries like 1,1'-bi-2-naphthol (B31242) (BINOL) has made this approach more flexible and efficient. rug.nl

These advanced methods provide access to a wide array of structurally diverse and enantiomerically pure phosphine ligands, which are essential for the production of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgnih.gov

Lewis Basic and Nucleophilic Characteristics in Catalytic Processes

Fundamental Principles of Lewis Basic Phosphane Catalysis

Nucleophilic phosphine (B1218219) catalysis is initiated by the addition of a tertiary phosphine to an electron-deficient starting material, which generates a reactive zwitterionic intermediate. acs.orgnih.gov This process is foundational to a wide range of chemical reactions, with the phosphine acting as a potent Lewis base. The versatility of this catalysis stems from the diverse reaction pathways available to the zwitterionic intermediates, which can react with various electrophiles and nucleophiles. acs.org

The hallmark of nucleophilic phosphine catalysis is the formation of a zwitterionic intermediate through the conjugate addition of the phosphine to an activated alkene, allene, or alkyne. acs.orgnih.govnih.gov This intermediate, typically a phosphonium (B103445) enolate, ylide, or equivalent species, possesses both a positively charged phosphonium center and a negatively charged carbanion. d-nb.infonih.gov The reactivity of this zwitterion is multifaceted; it can act as a Brønsted base, a nucleophile, or engage in various annulation reactions. acs.org

The structure of the electrophilic reactant plays a crucial role in determining the type and reactivity of the resulting zwitterion, thereby influencing the subsequent reaction pathway. nih.gov For example, the reaction of phosphines with α,β-unsaturated carbonyl compounds generates phosphonium enolates. nih.gov These intermediates can then participate in reactions such as the Morita–Baylis–Hillman (MBH) reaction, where they add to an aldehyde. nih.gov The broad substrate scope and mild reaction conditions have established nucleophilic phosphine catalysis as a powerful tool in organic synthesis. acs.org

Proton transfer is a critical step in many phosphane-catalyzed reactions, often influencing the reaction pathway and product formation. nih.govacs.org In reactions like the Morita–Baylis–Hillman reaction, a key step involves a proton transfer from an acidic species to the zwitterionic intermediate. nih.gov This can lead to the formation of a phosphonium ylide, which can then undergo further transformations. acs.org

In some catalytic cycles, an intramolecular proton transfer within the zwitterionic intermediate is the rate-determining step. acs.org For instance, in the crossed Rauhut–Currier reaction, an intramolecular proton transfer from the β- to the γ'-position generates a phosphonium ylide. This intermediate bypasses a high-energy barrier pathway and is crucial for the efficiency of the reaction. acs.org The mechanism of proton transfer can be complex and may involve solvent molecules or other species present in the reaction mixture. researchgate.net

Tris(2,4,6-trimethoxyphenyl)phosphane as a Prominent Organocatalyst

Tris(2,4,6-trimethoxyphenyl)phosphane (TTMPP) is a highly electron-rich and sterically hindered triarylphosphine. wikipedia.org Its strong Lewis basicity (pKa = 11.2) makes it a particularly effective organocatalyst for a range of chemical transformations. acs.org TTMPP has been successfully employed in various reactions, including Mukaiyama-aldol reactions, cyanosilylation, and the ring-opening of aziridines. acs.orgrsc.org Its catalytic activity is attributed to its ability to activate chemical bonds such as O-Si and C-Si. acs.orgnih.gov

TTMPP has emerged as a potent organocatalyst for the Group Transfer Polymerization (GTP) of acrylic monomers. acs.orgrsc.org GTP is a method for producing block polymers with controlled molecular weight and low dispersity. researchgate.netsemanticscholar.org The reaction is typically initiated by a silyl (B83357) ketene (B1206846) acetal (B89532), and the catalyst plays a crucial role in activating the initiator and facilitating the polymerization process. acs.org

TTMPP has been shown to effectively catalyze the "controlled/living" GTP of both methyl methacrylate (B99206) (MMA) and tert-butyl acrylate (B77674) (tBA) at room temperature. acs.orgresearchgate.netacs.org This allows for the synthesis of poly[alkyl(meth)acrylate]s with predictable molar masses and narrow molecular weight distributions (dispersities <1.45). acs.orgacs.org The polymerization can be carried out in bulk or in solution (e.g., THF), demonstrating the versatility of TTMPP as a catalyst for this process. acs.orgacs.org The control over the polymerization is generally better for MMA as compared to tBA. acs.orgacs.org

The following table summarizes the results of TTMPP-catalyzed GTP of MMA and tBA under different conditions:

| Monomer | Conditions | Initiator | [Monomer]₀/[Initiator]₀ | Dispersity (Đ) |

| MMA | Bulk, RT | MTS | 100 | < 1.37 |

| MMA | THF, RT | MTS | 100 | < 1.45 |

| tBA | Bulk, RT | MTS | 100 | < 1.37 |

| tBA | THF, RT | MTS | 100 | < 1.45 |

Data compiled from references acs.orgacs.org. MTS: 1-methoxy-2-methyl-1-[(trimethylsilyl)oxy]prop-1-ene

The mechanism of TTMPP-catalyzed GTP is believed to involve the activation of the silyl ketene acetal initiator by the Lewis basic phosphine. rsc.org This is followed by a Michael addition of the activated initiator to the monomer, with a concurrent transfer of the silyl group to the newly formed enolate at the chain end. rsc.org

Utility in Michael Addition Reactions

Tris(2,4,6-trimethoxyphenyl)phosphane (TTMPP) functions as a potent Lewis base catalyst in various chemical transformations, particularly in Michael addition reactions. rsc.org Its efficacy stems from its high nucleophilicity, which allows it to activate electron-deficient multiple bonds. rsc.org The mechanism of nucleophilic phosphine catalysis involves the conjugate addition of the electron-rich tertiary phosphine to a Michael acceptor, forming a zwitterionic species. rsc.orgchemrxiv.org This intermediate can then be trapped by nucleophiles or electrophiles. rsc.orgchemrxiv.org In the context of Michael additions, an acidic reagent like an alcohol can protonate the zwitterion, creating an ion pair composed of a phosphonium cation and the anion of the acidic reagent (e.g., an alkoxide), which then acts as the active nucleophile. rsc.orgchemrxiv.org

Activation of Carbon, Sulfur, and Oxygen Donors

The catalytic action of Tris(2,4,6-trimethoxyphenyl)phosphane is effective in activating a range of pronucleophiles for Michael addition reactions. rsc.orgchemrxiv.org The zwitterionic intermediate formed between the phosphine and the Michael acceptor acts as a Brønsted base, capable of deprotonating acidic compounds to generate the active nucleophile. rsc.org This mode of action has been successfully employed for various donor types since the inception of phosphine-catalyzed Michael reactions in 1973. rsc.orgchemrxiv.org

Carbon Donors: C-H acidic compounds, such as malonates, can be deprotonated and activated for addition. rsc.orgchemrxiv.org

Sulfur Donors: Thiols are effectively activated to participate as nucleophiles in thia-Michael additions. rsc.orgchemrxiv.org

Oxygen Donors: Alcohols serve as oxygen-based Michael donors in oxa-Michael reactions. rsc.orgchemrxiv.org While historically less common due to challenges in reactivity and selectivity, the use of highly basic phosphines like TTMPP has enhanced the viability of these reactions. rsc.org

Comparative Studies with Phosphazene Bases and Other Tertiary Phosphines in Oxa-Michael Reactions

Research has systematically evaluated the performance of TTMPP in oxa-Michael reactions, comparing it against other catalysts, notably the strong Brønsted base 1-tert-butyl-2,2,4,4,4-pentakis-(dimethylamino)-2λ⁵,4λ⁵-catenadi-(phosphazen) (P₂-tBu) and other electron-rich tertiary arylphosphines. rsc.orgrsc.org

A study involving a matrix of five different Michael acceptors and four alcohols of varying acidity demonstrated that TTMPP exhibits significant superiority over other arylphosphine-based Lewis bases. rsc.org Under highly concentrated or solvent-free conditions, TTMPP's catalytic activity was found to be comparable to that of the phosphazene base P₂-tBu. rsc.orgchemrxiv.org In contrast, commonly used phosphines like triphenylphosphine (B44618) (TPP) show much lower activity, particularly with less reactive Michael acceptors and less acidic alcohols. rsc.orgbeilstein-journals.org Electron-rich phosphines such as tris(4-methoxyphenyl)phosphine (B1294419) (TMTPP) outperform TPP but are generally less effective than TTMPP. beilstein-journals.orgresearchgate.net

The catalytic activity of TTMPP is, however, more dependent on concentration than that of P₂-tBu. rsc.org In diluted conditions, its effectiveness diminishes more significantly, although this effect can be mitigated by using polar protic solvents like t-butanol. rsc.org

| Catalyst | Catalyst Type | Conversion (1M, 15 min) | Conversion (Solvent-Free, 15 min) |

|---|---|---|---|

| TTMPP | Lewis Base (Phosphine) | ~20% | >95% |

| P₂-tBu | Brønsted Base (Phosphazene) | ~80% | >95% |

| TPP | Lewis Base (Phosphine) | <5% | ~10% |

Role in Oxa-Michael Polymerization Reactions

TTMPP has been identified as the first Lewis base capable of effectively catalyzing the oxa-Michael polymerization of diacrylates with diols. rsc.orgrsc.org This application is significant for creating poly(ether)s under mild, often solvent-free conditions. rsc.orgresearchgate.net

In the polymerization of 1,4-butanediol (B3395766) diacrylate (BDDA) with diols, TTMPP demonstrates good catalytic activity. rsc.orgrsc.org When compared to the phosphazene base P₂-tBu in this specific polymerization, P₂-tBu tends to produce polymers with higher molar masses. rsc.orgrsc.org However, for the polymerization of 2-hydroxyethyl acrylate (HEA), TTMPP is the preferred catalyst. rsc.orgchemrxiv.org The use of P₂-tBu with HEA resulted in a polymeric product that was not fully soluble, an issue not observed with TTMPP catalysis. rsc.orgrsc.org This makes TTMPP a more suitable catalyst for specific monomer systems in oxa-Michael polymerizations. rsc.orgchemrxiv.org

| Catalyst | Double Bond Conversion | Polymer Molar Mass (Mₙ, g/mol) | Dispersity (Đ) |

|---|---|---|---|

| TTMPP | ~80% | 1250 ± 150 | 1.8 |

| P₂-tBu | >95% | 1400 ± 100 | 1.8 |

Catalysis of Mukaiyama Aldol (B89426) Reactions

Tris(2,4,6-trimethoxyphenyl)phosphane serves as an effective catalyst for Mukaiyama aldol reactions. wikipedia.org Its strong Lewis basicity enables it to activate silylated nucleophiles. wikipedia.orgnih.gov In this reaction, TTMPP facilitates the removal of the trimethylsilyl (B98337) group from ketene silyl acetals. wikipedia.org This process generates enolates, which are potent nucleophiles that can then readily participate in the aldol addition to aldehydes or ketones. wikipedia.org

Facilitation of Baylis–Hillman Reactions

TTMPP is also utilized as a catalyst in Baylis–Hillman and related reactions, such as the sila-Morita–Baylis–Hillman reaction. rsc.orgwikipedia.org In the classic Baylis-Hillman reaction, a tertiary amine or phosphine couples an activated alkene with an aldehyde. wikipedia.orgorganic-chemistry.org TTMPP can act as the nucleophilic catalyst that adds to the activated alkene, initiating the reaction sequence. wikipedia.org Its utility has been specifically noted in overcoming the common problem of dimerization in the sila-Morita–Baylis–Hillman reaction of arylvinyl ketones. rsc.org

Selective Chemical Transformations

Beyond the previously mentioned reactions, the strong Lewis basicity of TTMPP makes it a versatile catalyst for a variety of other selective chemical transformations. rsc.orgnih.gov

Selective Deacetylations: TTMPP has been demonstrated as a novel catalyst for chemo- and stereoselective deacetylation reactions. rsc.org

Ring-Opening of Aziridines: It efficiently catalyzes the ring-opening of aziridines with silylated nucleophiles. rsc.org

Henry (Nitroaldol) Reaction: TTMPP can catalyze the nitroaldol reaction between nitroalkanes and aldehydes under mild conditions to produce β-nitro alkanols in high yields. rsc.orgresearchgate.net

Cyanosilylation: It is an effective organocatalyst for the addition of trimethylsilyl cyanide (TMSCN) to a wide range of aldehydes and ketones, affording cyanohydrin silyl ethers in good to excellent yields. nih.gov TTMPP activates the C-Si bond of TMSCN to facilitate the transformation. nih.gov

Ligand in Cross-Coupling Reactions: TTMPP is employed as a ligand for palladium catalysts. wikipedia.org These palladium-phosphine complexes are often more reactive than those based on triphenylphosphine and are suitable for various cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, Sonogashira, and Negishi couplings. wikipedia.orgsigmaaldrich.com

Catalytic Selective Deacetylation Methodologies

Tris(2,3,4-trimethoxyphenyl)phosphane has emerged as a novel and efficient catalyst for the chemo- and stereoselective deacetylation of various organic compounds, particularly carbohydrates. oup.comoup.com This phosphine-based catalyst offers a mild and selective alternative to traditional deacetylation methods, which often rely on harsh basic conditions. oup.com

In a notable study, 3,4,6-tri-O-acetyl-D-glucal was successfully deacetylated to D-glucal in 98% yield using just 5 mol% of this compound in methanol (B129727) at room temperature. oup.com The efficacy of this catalyst is significantly higher compared to other phosphines such as triphenylphosphine, tri-n-butylphosphine, and even those with some methoxy (B1213986) substitutions, which showed little to no activity under similar conditions. oup.com The choice of solvent is crucial, with methanol being essential for the reaction to proceed. oup.com

The selectivity of this catalytic system is a key feature. It can effectively discriminate between different acyl protecting groups. For instance, high chemoselectivity was observed in the deacetylation of a compound bearing both benzoyl and acetyl groups, with the acetyl group being preferentially removed. oup.com Furthermore, the catalyst demonstrated perfect discrimination between pivaloyl and acetyl groups, leaving the pivaloyl group intact. oup.com

Table 1: Comparison of Phosphine Catalysts for the Deacetylation of 3,4,6-tri-O-acetyl-D-glucal

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| This compound | 5 | Methanol | 22 | 5 | 98 |

| Tris(2,6-dimethoxyphenyl)phosphine | 10 | Methanol | 80 | 24 | 8 |

| Tris(4-methoxyphenyl)phosphine | 10 | Methanol | - | - | Ineffective |

| Tri-o-tolylphosphine | 10 | Methanol | - | - | Ineffective |

| Triphenylphosphine | 10 | Methanol | - | - | Ineffective |

| Tri-n-butylphosphine | 10 | Methanol | - | - | Ineffective |

| Tri-2-furylphosphine | 10 | Methanol | - | - | Ineffective |

Efficient Cyanosilylation of Carbonyl Compounds

The addition of trimethylsilyl cyanide (TMSCN) to carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable cyanohydrin derivatives. mdpi.comnih.gov this compound has been identified as a highly efficient organocatalyst for this reaction, promoting the cyanosilylation of a wide range of aldehydes and ketones. nih.govnih.gov

This phosphine catalyst effectively activates the C-Si bond of TMSCN, facilitating the transfer of the cyanide group to the carbonyl carbon. mdpi.comnih.gov The reactions proceed smoothly under mild conditions, typically at room temperature in a solvent like DMF, and with low catalyst loadings (1-5 mol%). nih.gov A variety of aromatic and aliphatic aldehydes are converted to their corresponding cyanohydrin silyl ethers in good to excellent yields. nih.gov

For ketones, the reactivity is dependent on the substrate. Aliphatic ketones, both acyclic and cyclic, undergo cyanosilylation efficiently at room temperature. mdpi.comnih.gov In contrast, aromatic ketones are less reactive, often requiring elevated temperatures (e.g., 50 °C) to achieve high yields. nih.gov Notably, for α,β-unsaturated ketones, the reaction proceeds with exclusive 1,2-addition. nih.gov

Table 2: this compound-Catalyzed Cyanosilylation of Various Carbonyl Compounds

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | 1 | Room Temp. | 30 min | 98 |

| 4-Chlorobenzaldehyde | 1 | Room Temp. | 30 min | 99 |

| Cyclohexanecarboxaldehyde | 1 | Room Temp. | 30 min | 95 |

| Cyclohexanone | 5 | Room Temp. | 30 min | 97 |

| Acetophenone | 5 | 50 | 1 h | 95 |

| 4'-Methoxyacetophenone | 5 | 50 | 1 h | 96 |

Cyanocarbonation of Aldehydes and Ketones

Building upon its success in cyanosilylation, this compound also serves as an effective catalyst for the cyanocarbonation of aldehydes and ketones using methyl cyanoformate. mdpi.comnih.gov This reaction provides a direct route to cyanohydrin carbonates, which are versatile synthetic intermediates.

The catalytic system, typically employing 5-10 mol% of the phosphine, facilitates the addition of both the cyano and the methoxycarbonyl groups across the carbonyl double bond. mdpi.comnih.gov The reaction is applicable to a range of aldehydes and aliphatic ketones, affording the corresponding cyanohydrin carbonates in good yields. mdpi.com However, similar to cyanosilylation, aromatic ketones exhibit lower reactivity in this transformation. nih.gov

Ring-Opening Reactions of Aziridines with Silylated Nucleophiles

The catalytic activity of this compound extends to the ring-opening of aziridines, which are valuable three-membered heterocyclic compounds. rsc.org This phosphine has been shown to be an efficient organocatalyst for the reaction of N-tosylaziridines with various silylated nucleophiles, such as trimethylsilyl cyanide, trimethylsilyl azide, and silyl ketene acetals. rsc.org

These reactions proceed with high regioselectivity, leading to the formation of β-functionalized sulfonamides in good to excellent yields. organic-chemistry.org The Lewis basicity of the phosphine is thought to activate the silylated nucleophile, facilitating its attack on one of the aziridine (B145994) ring carbons.

Activation of Silylated Nucleophiles via O-Si and C-Si Bond Activation

A central theme in the catalytic applications of this compound is its ability to activate silylated nucleophiles. mdpi.comnih.gov This activation is achieved through the nucleophilic interaction of the phosphorus atom with the silicon atom of the reagent, leading to the cleavage or weakening of O-Si or C-Si bonds. mdpi.comnih.gov

In the case of silyl ketene acetals, the phosphine can remove the trimethylsilyl group, generating a highly reactive enolate that can participate in subsequent reactions like aldol additions. wikipedia.org Similarly, in cyanosilylation reactions with TMSCN, the phosphine activates the C-Si bond, promoting the delivery of the cyanide nucleophile. mdpi.comnih.gov This mode of activation is a key feature that underpins the catalytic efficacy of this compound in a variety of transformations.

Alkynylation Reactions utilizing Trimethylsilylalkyne

This compound has been demonstrated to catalyze alkynylation reactions using trimethylsilylalkynes. tandfonline.com This methodology provides a convenient route for the introduction of alkyne moieties into organic molecules. The high basicity of the phosphine is crucial for this transformation, enabling the activation of the trimethylsilylalkyne and facilitating its addition to electrophilic substrates. tandfonline.com The reactions typically proceed in good to high yields, showcasing the versatility of this organocatalyst. tandfonline.com

Kinetic and Mechanistic Insights into Organocatalytic Activity

The organocatalytic activity of this compound is rooted in its strong Lewis basicity and nucleophilicity. wikipedia.org Mechanistic studies, particularly in the context of group transfer polymerization (GTP) of alkyl (meth)acrylates, have provided valuable insights into its mode of action. acs.orgresearchgate.net

In the GTP of methyl methacrylate (MMA), a first-order kinetics plot reveals an induction period, the duration of which is dependent on the initial polymerization conditions. acs.orgresearchgate.net This observation suggests a complex initiation process. The proposed mechanism involves a dissociative pathway where the phosphine interacts with the silyl ketene acetal initiator to generate a small equilibrium concentration of a true enolate-type propagating species. acs.orgresearchgate.net

Despite the formation of these highly reactive intermediates, NMR spectroscopic analyses of equimolar mixtures of the initiator and the phosphine did not show the formation of enolate species at room temperature, indicating that their concentration is very low. acs.orgresearchgate.net The tacticity of the resulting poly(methyl methacrylate) is similar to that obtained through anionic polymerization, further supporting the proposed formation of enolate-like propagating species. acs.orgresearchgate.net

In oxa-Michael reactions, the Lewis basic phosphine is believed to create a zwitterionic Brønsted base, which is then protonated by a more acidic reagent, such as an alcohol. rsc.org This results in the formation of an ion pair consisting of a phosphonium cation and an alkoxide anion, with the latter being the active nucleophile in the subsequent addition reaction. rsc.org

Influence of Solvent Effects on Reaction Kinetics and Efficiency

In studies comparing the performance of TTMPP in different solvent environments, a notable observation is the mitigating effect of polar protic solvents on the negative impact of dilution. rsc.orgchemrxiv.org For instance, in oxa-Michael reactions, the use of t-butanol, a polar protic solvent, helps to maintain the catalytic efficiency even at lower concentrations. rsc.orgrsc.org This is in contrast to nonpolar aprotic solvents like toluene (B28343) or polar aprotic solvents such as dimethylformamide, where dilution leads to a more pronounced decrease in catalytic activity. rsc.orgrsc.orgchemrxiv.org

The underlying reason for this solvent-dependent behavior is linked to the stabilization of charged intermediates and transition states that are often formed during the catalytic cycle. Polar protic solvents are capable of hydrogen bonding, which can stabilize ionic species, thereby facilitating the reaction pathway. In contrast, nonpolar aprotic solvents lack this ability, which can hinder reactions that proceed through charged intermediates.

The effect of different solvent types on the catalytic activity of this compound is summarized in the interactive data table below.

Coordination Chemistry and Ligand Design Principles

Complexation Behavior with Transition Metals

The unique electronic and steric properties of Tris(2,4,6-trimethoxyphenyl)phosphane (TTMPP) make it a ligand of significant interest in coordination chemistry. Its bulky nature, a consequence of the three trimethoxyphenyl substituents, creates a large cone angle that influences the geometry and reactivity of the resulting metal complexes. Furthermore, the electron-donating methoxy (B1213986) groups enhance the Lewis basicity of the phosphorus atom, facilitating strong coordination to transition metals.

Interaction with Palladium Species in Catalytic Systems

Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) is a crucial ligand in the formation of palladium-phosphine catalysts. These catalysts have demonstrated enhanced reactivity in various organic transformations compared to those based on more traditional phosphine (B1218219) ligands like triphenylphosphine (B44618). wikipedia.org The strong Lewis basicity of TTMPP contributes to the formation of highly active catalytic species.

The utility of TTMPP in palladium-catalyzed cross-coupling reactions is noteworthy. These reactions, which include Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, Buchwald-Hartwig, and Hiyama couplings, are fundamental in the synthesis of complex organic molecules. The presence of TTMPP as a ligand on the palladium center modulates the electronic and steric environment of the metal, thereby influencing the efficiency and selectivity of these catalytic cycles.

Gold(I) Halide Complexes of Tris(2,4,6-trimethoxyphenyl)phosphane

The coordination of Tris(2,4,6-trimethoxyphenyl)phosphine with gold(I) halides results in the formation of two-coordinate complexes with the general formula [AuX(tmpp)], where X can be chloride (Cl), bromide (Br), or iodide (I). griffith.edu.au These complexes have been synthesized and characterized, revealing a nearly linear geometry around the gold center.

The structural parameters of these complexes have been determined by single-crystal X-ray diffraction, providing precise measurements of bond lengths and angles. These crystalline compounds are isomorphous with the analogous copper and silver complexes. griffith.edu.au The reaction of [AuX(tmpp)] with an additional equivalent of the phosphine ligand in solution leads to the displacement of the halide ion and the formation of the bis(phosphine)gold(I) cation, [Au(tmpp)₂]⁺. griffith.edu.au

| Complex | Au-P Bond Length (Å) | Au-X Bond Length (Å) | P-Au-X Bond Angle (°) |

|---|---|---|---|

| [AuCl(tmpp)] | 2.253(5) | 2.303(6) | 176.0(2) |

| [AuBr(tmpp)] | 2.255(4) | 2.413(2) | 175.9(1) |

| [AuI(tmpp)] | 2.239(7) | 2.586(2) | 177.7(2) |

Mercury(II) Halide Complexes and Their Structural Characterization

The reaction of Tris(2,4,6-trimethoxyphenyl)phosphine with mercury(II) halides (HgX₂, where X = Cl, Br, I) in different solvents leads to a variety of complexes with differing stoichiometries. In ethanol (B145695), complexes with phosphine to mercury ratios of 1:1, 2:1, and 2:3 have been isolated. soton.ac.uk The 1:1 complexes with bromide and iodide are notable for being discrete monomers, a structural feature not commonly observed with other tertiary phosphine analogues. soton.ac.uk

When the reaction is carried out in acetonitrile, ³¹P NMR spectroscopy indicates the presence of ionic complexes, specifically [HgX(tmpp)]⁺ and [Hg(tmpp)₂]²⁺. rsc.org For the chloride analogue, a crystalline complex with the formula [Hg(tmpp)₂]²⁺[Hg₂Cl₆]²⁻ has been isolated and its structure determined by single-crystal X-ray diffraction. rsc.org In the [Hg(tmpp)₂]²⁺ cation, the mercury atom is coordinated to two phosphorus atoms in a quasi-linear fashion, with significant interaction from the methoxy oxygen atoms of the ligands. rsc.org

| Complex Ion | Hg-P Bond Length (Å) | P-Hg-P Bond Angle (°) | Hg···O Contacts (Å) |

|---|---|---|---|

| [Hg(tmpp)₂]²⁺ | 2.389(5) | 166.51(9) | 2.726(9), 2.938(7), 3.044(9) |

Silver(I) Halide Complexes and Related Structural Aspects

The coordination of Tris(2,4,6-trimethoxyphenyl)phosphine with silver(I) halides results in the formation of two-coordinate complexes. These complexes are of interest due to the rich structural diversity often observed in silver(I) coordination chemistry. griffith.edu.au With the bulky TTMPP ligand, the formation of monomeric 1:1 adducts, [AgX(tmpp)], is observed for the chloride and bromide salts. In these complexes, the silver atom exists in a quasi-linear environment.

The formation of these monomeric species is in contrast to the behavior of less sterically hindered phosphine ligands, which often form dimeric, trimeric, or tetrameric structures with silver(I) halides. The significant steric bulk of TTMPP appears to prevent the formation of higher nuclearity clusters.

Ruthenium Complexes and Ligand Transformation Pathways

Specific information regarding the synthesis and characterization of ruthenium complexes with Tris(2,3,4-trimethoxyphenyl)phosphane or its 2,4,6-isomer is limited in the available literature. However, the general coordination chemistry of ruthenium with bulky phosphine ligands is well-established. Typically, ruthenium forms octahedral complexes, and the incorporation of bulky phosphine ligands can influence the steric and electronic properties of the metal center, impacting its catalytic activity and reactivity. Further research is needed to specifically explore the coordination behavior and potential ligand transformation pathways of this compound with ruthenium centers.

Rhodium(I) and Iridium(I) Coordination Chemistry

The reaction of Tris(2,4,6-trimethoxyphenyl)phosphine with dirhodium tetraacetate in refluxing ethanol leads to an interesting ligand transformation. acs.org The product is a demethylated phosphine compound, Rh₂(O₂CCH₃)₃(TMPP-O)(MeOH)·EtOH, where one of the ortho-methoxy groups of the phosphine ligand has been demethylated and the resulting phenoxy group coordinates to one of the rhodium centers. acs.org This results in an unusual bridging/chelating bonding mode for the phosphine ligand. The dirhodium unit is bridged by three acetate (B1210297) ligands and the modified phosphine ligand, which forms two separate metallacycle rings with the rhodium atoms. acs.org The Rh-Rh distance in this complex is 2.4228(3) Å. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| Rh-Rh Distance (Å) | 2.4228(3) |

As with ruthenium, specific studies on the coordination chemistry of iridium(I) with this compound or its isomers are not extensively reported in the reviewed literature. Generally, iridium(I) complexes, often with square planar geometry, are important in catalysis. The introduction of a bulky and electron-rich phosphine ligand like TTMPP would be expected to significantly influence the reactivity of the iridium center. Future research in this area would be valuable to complete the understanding of this ligand's coordination behavior with the platinum-group metals.

Copper(I) Complexes and Comparative Ligand Performance

There is no available scientific literature describing the synthesis or characterization of copper(I) complexes involving this compound as a ligand. Consequently, data on the coordination properties, structural features (such as bond lengths and angles), or photophysical characteristics of such complexes are absent. Furthermore, no comparative studies have been performed to evaluate the performance of this compound against other phosphine ligands in the context of copper(I) coordination.

Application as Ligands in Cross-Coupling Methodologies

Detailed investigations into the efficacy of this compound as a supporting ligand in palladium-catalyzed cross-coupling reactions have not been reported. The performance of a phosphine ligand is highly dependent on its specific steric and electronic profile, which is determined by the substitution pattern on its aryl rings. Without experimental data, any discussion of its potential activity in the following reactions would be purely speculative.

Buchwald-Hartwig Cross-Coupling

No studies have been published on the use of this compound in Buchwald-Hartwig amination or etherification reactions.

Suzuki-Miyaura Coupling

The application of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions has not been documented.

Stille Coupling

There are no reports on the use of this compound to facilitate Stille cross-coupling reactions.

Sonogashira Coupling

The utility of this compound as a ligand in the Sonogashira coupling of terminal alkynes with aryl or vinyl halides is not described in the scientific literature.

Negishi Coupling

No published research details the application of this compound in Negishi cross-coupling reactions.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of Tris(2,3,4-trimethoxyphenyl)phosphane and its reaction products, offering detailed information on the molecular structure and electronic environment of key atomic nuclei.

While ¹³C NMR is a standard technique for characterizing the carbon framework of organophosphorus compounds, specific mechanistic studies on this compound using this method are not extensively detailed in the available literature. Generally, ¹³C NMR would be instrumental in tracking changes in the chemical environment of the methoxy (B1213986) and phenyl carbons upon complexation or reaction, providing evidence for ligand coordination and electronic effects.

²⁹Si NMR spectroscopy is a specialized technique used for the analysis of silicon-containing compounds. Its application would be relevant to the study of this compound only in reactions or complexes involving silicon-based moieties. In such contexts, ²⁹Si NMR could elucidate the structure and bonding of silicon centers, for instance, in silyl-phosphine complexes or in reactions with organosilicon substrates. However, specific studies applying ²⁹Si NMR to mechanistic investigations directly involving this compound are not prominently featured in current research literature.

³¹P NMR spectroscopy is the most direct method for probing the phosphorus center in phosphanes and their complexes. The ³¹P chemical shift (δ) is highly sensitive to the electronic and steric environment of the phosphorus atom. For tertiary phosphines and their complexes, changes in coordination number and the nature of the substituents or coordinated metals result in significant and predictable variations in the ³¹P chemical shift.

In the case of metal complexes, coordination of the phosphane to a metal center typically results in a downfield shift of the ³¹P signal compared to the free ligand. The magnitude of this coordination shift provides valuable information about the nature and strength of the metal-phosphorus bond. For example, in studies of related trimethoxyphenylphosphine complexes with coinage metals like gold(I), distinct ³¹P chemical shifts are observed for different coordination geometries and halide ligands. Reaction of a gold(I) halide complex, [AuX(tmpp)], with an additional equivalent of the phosphine (B1218219) ligand to form the bis(phosphine)gold(I) cation, [Au(tmpp)₂]⁺, is accompanied by a characteristic change in the ³¹P NMR spectrum, confirming the displacement of the halide anion.

Table 1: Representative ³¹P NMR Data for Gold(I) Halide Complexes of Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (Note: Data for the closely related 2,4,6-isomer is provided for illustrative purposes due to the scarcity of specific data for the 2,3,4-isomer.)

| Compound | Solvent | δ(³¹P) (ppm) |

| [AuCl(tmpp)] | Acetonitrile | -35.9 |

| [AuBr(tmpp)] | Acetonitrile | -31.8 |

| [AuI(tmpp)] | Acetonitrile | -23.9 |

| [Au(tmpp)₂]⁺ | Acetonitrile | -24.9 |

| Data sourced from references |

Infrared (IR) and Far-Infrared (FIR) Spectroscopy in Complex Analysis

Vibrational spectroscopy, encompassing both mid- and far-infrared regions, is crucial for characterizing the bonding within metal complexes of this compound. While mid-IR spectroscopy provides information on the organic ligand itself (e.g., C-H, C-O, and C-C stretching and bending modes), Far-Infrared (FIR) spectroscopy is particularly valuable for directly observing the low-frequency vibrations associated with metal-ligand bonds.

Specifically, the FIR region allows for the identification of metal-phosphorus (νM-P) and metal-halide (νM-X) stretching frequencies. These vibrations are direct probes of the bond strength between the metal center and its ligands. In a series of structurally similar complexes, such as [MX(L)], where M is a metal, X is a halide, and L is the phosphane ligand, the position of the ν(M-X) band shifts predictably with the mass of the halide, moving to lower wavenumbers from chloride to bromide to iodide. This trend has been systematically documented for gold(I) and mercury(II) halide complexes with the related tris(2,4,6-trimethoxyphenyl)phosphine ligand.

Table 2: Far-Infrared Spectroscopic Data for Gold(I) Halide Complexes of Tris(2,4,6-trimethoxyphenyl)phosphine (Note: Data for the closely related 2,4,6-isomer is provided for illustrative purposes.)

| Complex | ν(Au-X) (cm⁻¹) |

| [AuCl(tmpp)] | 313 |

| [AuBr(tmpp)] | 218 |

| [AuI(tmpp)] | 183 |

| Data sourced from references |

Spectroelectrochemical Studies: Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical compounds, providing information on oxidation and reduction potentials. For triarylphosphines, CV can be used to determine the ease with which the compound undergoes one-electron oxidation to form a stable radical cation.

Advanced Spectroscopic Methods (e.g., UV-Vis, Photoluminescence for Related Radical Species)

Advanced spectroscopic techniques are employed to study the electronic transitions and excited-state properties of molecules and their derivatives, such as radical species. UV-Visible (UV-Vis) absorption spectroscopy can be used to characterize the electronic structure of the phosphine and its complexes. The oxidation of a triarylphosphine to its corresponding radical cation (Ar₃P•⁺) gives rise to a new species with distinct and characteristic absorption bands in the UV-Vis spectrum.

For instance, the radical cation of a related bulky phosphine, tris(2,6-diisopropylphenyl)phosphine, has been characterized by UV-Vis spectroscopy, showing distinct absorption maxima. While specific studies on the radical cation of this compound are not detailed in the provided literature, it is expected that this species would also possess a unique electronic absorption spectrum that could be characterized using spectroelectrochemical methods. Photoluminescence spectroscopy could further be applied to investigate the emissive properties of the phosphane or its complexes, providing insight into their excited-state dynamics, although such studies are more common for complexes with specific chromophoric ligands or metal centers.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of phosphine (B1218219) ligands. These calculations can map out the electron distribution, identify frontier molecular orbitals (HOMO and LUMO), and quantify electronic parameters that govern reactivity. For instance, the electronic effects of various phosphine ligands have been quantified using parameters like the molecular electrostatic potential minimum (Vmin) at the phosphorus lone pair.

Ab Initio Modeling of Electrostatic Potential Distribution in Derivatives

Ab initio (from first principles) calculations could be employed to generate the molecular electrostatic potential (MEP) map for Tris(2,3,4-trimethoxyphenyl)phosphane and its derivatives. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this phosphane, the MEP would visualize the negative potential around the phosphorus lone pair, which is the site of its nucleophilic and Lewis basic activity. The location and magnitude of this potential are influenced by the electron-donating methoxy (B1213986) groups on the phenyl rings. The unsymmetrical substitution pattern (2,3,4-trimethoxy) would likely result in a more complex and asymmetric potential distribution compared to more symmetrical isomers like TTMPP.

Geometry Optimization and Vibrational Analysis of Phosphane Conformers

The three-dimensional structure of this compound is crucial for its function, especially in sterically demanding catalytic cycles. Computational methods can perform geometry optimization to find the most stable conformations (conformers) of the molecule. nih.gov Due to the rotational freedom around the phosphorus-carbon and carbon-carbon bonds, several low-energy conformers may exist. nih.gov

Theoretical conformational analysis, often performed using DFT methods like B3PW91, can identify these stable structures and calculate their relative energies. nih.gov Following geometry optimization, a vibrational analysis is typically performed. This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra for structural confirmation.

Rationalization of Catalytic Performance through Computational Parameters

Computational chemistry provides a quantitative basis to understand and predict the catalytic activity of phosphine ligands. By calculating specific parameters, researchers can rationalize why certain ligands are more effective than others for a given chemical transformation.

Calculation of Michael Acceptor Affinities

In phosphine-catalyzed reactions, such as the oxa-Michael addition, a key step is the nucleophilic attack of the phosphine on a Michael acceptor. The affinity of the phosphine for the acceptor is a critical parameter that influences the reaction rate. This affinity can be calculated computationally as the Gibbs free energy change (ΔG) for the adduct formation. A more negative ΔG indicates a stronger affinity and often correlates with higher catalytic activity. For this compound, this calculation would involve modeling the reaction between the phosphine and various Michael acceptors (e.g., acrylates, acrylonitrile) to predict its efficacy as a nucleophilic catalyst. rsc.org

Mechanistic Insights from Computational Simulations

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By simulating the entire catalytic cycle, researchers can identify intermediates, transition states, and the rate-determining step. DFT calculations are commonly used to map the potential energy surface of a reaction, providing the activation energies for each step. rsc.org

For reactions catalyzed by this compound, computational simulations could trace the pathway from reactants to products. For example, in a phosphine-catalyzed cycloaddition, DFT results can detail the initial phosphine addition, subsequent proton transfers, and the final catalyst regeneration step. rsc.org These simulations would clarify the role of the ligand's specific electronic and steric profile, governed by the 2,3,4-trimethoxyphenyl substituents, in influencing the reaction's feasibility and stereochemical outcome.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tris(2,3,4-trimethoxyphenyl)phosphane, and what critical parameters must be controlled during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Grignard reactions. For example, reacting 2,3,4-trimethoxyphenyl lithium with phosphorus trichloride under strict anhydrous and inert conditions (argon/nitrogen atmosphere) is a common approach . Key parameters include temperature control (0–5°C to prevent side reactions), stoichiometric excess of the aryl lithium reagent, and rigorous exclusion of moisture/oxygen due to the compound’s air sensitivity . Post-synthesis purification via recrystallization (e.g., using methanol/DMSO mixtures) is critical to remove unreacted precursors .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : P NMR can confirm phosphorous coordination (δ ~–5 to –20 ppm for triarylphosphines). H/C NMR resolves methoxy group positions (e.g., distinct splitting patterns for 2,3,4-substitution vs. isomers) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-MS (as used for related phosphonium derivatives in protein sequencing) verifies molecular weight .

- Elemental Analysis : Matches experimental C/H/O/P percentages with theoretical values (±0.3% tolerance) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond lengths .

Advanced Research Questions

Q. What challenges arise when using this compound as a ligand in transition metal catalysis, and how can these be mitigated?

- Methodological Answer :

- Steric Hindrance : The 2,3,4-methoxy groups create a bulky environment, potentially reducing metal-ligand coordination efficiency. Researchers can optimize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) and employ smaller counterions (e.g., chloride vs. bulky phosphates) to enhance reactivity .

- Air Sensitivity : Degradation via oxidation to phosphine oxide can be minimized by conducting reactions in gloveboxes or Schlenk lines. Adding reducing agents (e.g., Zn powder) regenerates active phosphine species .

- Catalytic Activity Screening : Compare turnover numbers (TON) in model reactions (e.g., Suzuki-Miyaura coupling) against less-hindered ligands like triphenylphosphine ( ) to quantify steric/electronic effects .

Q. How do the steric and electronic properties of this compound influence its performance in cross-coupling reactions compared to 2,4,6-trimethoxy analogs?

- Methodological Answer :

- Steric Effects : The 2,3,4-substitution pattern increases steric bulk near the phosphorus center, potentially slowing transmetallation steps in cross-coupling. Computational modeling (DFT) can map ligand-metal interactions and predict barriers .

- Electronic Effects : Methoxy groups are electron-donating, increasing electron density at phosphorus. Cyclic voltammetry (CV) measures oxidation potentials to compare donor strength with 2,4,6-isomers (lower potential = stronger donor) .

- Experimental Validation : Conduct parallel reactions (e.g., Heck coupling) using both isomers. Kinetic studies (e.g., rate constants via GC/MS) quantify differences in catalytic efficiency .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported catalytic activities of this compound across studies?

- Methodological Answer :

- Purity Assessment : Replicate experiments using independently synthesized batches (verified via NMR/MS) to rule out impurities (e.g., phosphine oxides) .

- Moisture/Oxygen Control : Document inert atmosphere protocols (e.g., glovebox O/HO levels <1 ppm) to ensure consistency .

- Metal Source Variability : Test different metal precursors (e.g., Pd(OAc) vs. PdCl) to identify sensitivity to counterion effects .

Safety and Handling

Q. What protocols are recommended for the safe storage and handling of this compound?

- Methodological Answer :

- Storage : Keep in amber vials under argon/nitrogen at –20°C to prevent oxidation. Desiccants (e.g., molecular sieves) minimize moisture ingress .

- Handling : Use gloveboxes for weighing/transfer. For air-exposed samples, regenerate with reducing agents (e.g., LiAlH) before reuse .

- Waste Disposal : Quench with aqueous oxidants (e.g., HO) to convert phosphine to non-toxic phosphate prior to disposal .

Analytical and Computational Tools

Q. Which computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models ligand-metal interactions (e.g., bond dissociation energies, frontier molecular orbitals) to predict catalytic pathways .

- Molecular Dynamics (MD) : Simulates steric effects in solution-phase reactions (e.g., ligand crowding around Pd centers) .

- PubChem/Reaxys : Cross-reference experimental data (e.g., melting points, solubility) with analogs like 2,4,6-isomers for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.